molecular formula C12H14O2Si B103411 4-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-80-6

4-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No. B103411
CAS RN: 16116-80-6
M. Wt: 218.32 g/mol
InChI Key: GUFYYXWHDBOLBG-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]benzoic acid is a chemical compound that includes a benzoic acid moiety substituted with a trimethylsilyl ethynyl group. This structural modification is significant as it can influence the physical, chemical, and electronic properties of the molecule. The trimethylsilyl group is known to be electron-donating, which can affect the acidity of the carboxyl group in benzoic acid derivatives .

Synthesis Analysis

The synthesis of compounds related to 4-[(Trimethylsilyl)ethynyl]benzoic acid often involves multi-step organic reactions. For instance, the synthesis of related trimethylsilyl benzoic acid derivatives has been achieved through reactions such as Friedel-Craft's O-acylation , Grignard reactions , and alkoxy alkene-acetal condensation . These methods demonstrate the versatility and adaptability of synthetic strategies to incorporate the trimethylsilyl group into the benzoic acid framework.

Molecular Structure Analysis

The molecular structure of silicon-containing benzoic acid derivatives, including those with trimethylsilyl groups, has been elucidated using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy . Quantum chemical methods like DFT and HF calculations have been employed to optimize molecular geometries and predict electronic properties, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of trimethylsilyl-substituted benzoic acids has been studied in various contexts. For example, the electron-donating nature of the trimethylsilyl group influences the reactivity of the carboxyl group, affecting reactions such as alkaline saponification rates of the corresponding esters . Additionally, the hydrogallation of trimethylsilylethynylbenzenes has been explored, yielding products with potential as chelating Lewis acids .

Physical and Chemical Properties Analysis

The introduction of the trimethylsilyl group into benzoic acid derivatives significantly alters their physical and chemical properties. For instance, the presence of this group can lead to the formation of supramolecular structures through hydrogen bonding, as observed in crystal structures . Moreover, the liquid crystalline properties of related benzoate esters have been investigated, revealing mesomorphic phases such as SmA/SmC, which are of interest for materials science applications .

Scientific Research Applications

Electronic Influence on Benzoic Acid Derivatives

Research by Roberts, Mcelhill, and Armstrong (1949) and Zhang et al. (2012) explores the electron-donating character of the trimethylsilyl group, focusing on how it influences the acidity of the carboxyl group in benzoic acid. The studies suggest that the trimethylsilyl group can modify the electrical properties of benzoic acid derivatives, impacting their reactivity and characteristics. These findings contribute to understanding the fundamental chemistry of benzoic acid derivatives with trimethylsilyl groups (Roberts, Mcelhill, & Armstrong, 1949, Zhang, 2012).

Synthesis and Structural Characterization

Zaltariov et al. (2016) focused on synthesizing and characterizing new benzoic acid derivatives, including 4-[(Trimethylsilyl)ethynyl]benzoic acid. They used X-ray crystallography, FTIR, and NMR techniques to confirm the molecular structure and conducted theoretical studies using quantum chemical methods. The research enhances our understanding of the chemical and physical properties of these compounds, which is essential for their application in various scientific fields (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).

Mesomorphic Properties and Liquid Crystalline Behavior

Studies by Srinivasa and Hariprasad (2014) reported the synthesis of novel aromatic alkynyl silanes and benzoates possessing the trimethylsilyl ethynyl group, highlighting their mesomorphic properties and potential in forming liquid crystals. Their research is pivotal for developing new materials with specific optical and electronic properties, useful in display technology and other applications (Srinivasa & Hariprasad, 2014a, Srinivasa & Hariprasad, 2014b).

properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFYYXWHDBOLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545387
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trimethylsilyl)ethynyl]benzoic acid

CAS RN

16116-80-6
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
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Synthesis routes and methods

Procedure details

An alternate and more direct approach to the preparation of the ethynylbenzoate-terminated PS involved the reaction of the hydroxy-terminated PS with 4-ethynylbenzoyl chloride as in Eq. 2. The 4-ethynylbenzoyl chloride was prepared as follows: 4-Bromobenzoic acid (11.0 g, 0.055 mole; source, Aldrich Chemical Company), dichlorobis(triphenylphosphine)palladium (0.3 g; source, Strem Chemical, Inc.), pyridine (60 ml), triethylamine (40 ml), and trimethylsilylacetylene (8.3 g, 0.085 mole; source, Silar Laboratories Inc.) were stirred under nitrogen at 70°-74° C. for six hours. The yellow solution turned brown and a precipitate appeared (presumably triethylammonium bromide). The reaction mixture was poured into cold dilute aqueous hydrochloric acid (10° C.-20° C.) to yield 4-trimethylsilylethynylbenzoic acid as a crude tan solid (11.0 g), m.p. 175°-185° C. decomp. [lit. m.p. 181°-182.5° C.)]. The tan solid was dissolved in dilute aqueous sodium hydroxide solution, filtered, and the filtrate acidified to yield a light tan solid (9.6 g). Recrystallization twice from toluene provided 4-ethynylbenzoic acid as golden needles (4.3 g), m.p. 222°-223° C. decomp. (Sample introduced in a preheated melting point apparatus at 220° C.)[lit m.p. 218° C. decomp.] [IR, strong sharp absorption at 3300 cm-1 characteristic of H--C≡C stretch. Mass spectroscopy (MS), molecular ion (M+) at 146 [4-ethynylbenzoic acid (mol. wt. 146)], major fragments m/e 129 (HC≡C--C6H4 -CO+) and 101 (HC≡C--C6H4 +)]. 4-Ethynylbenzoic acid (4.2 g) was stirred in thionyl chloride (30 ml) containing a few drops of N,N-dimethylformamide at ambient temperature overnight (8-20 hours). The light orange solution was concentrated to dryness at temperature <40° C. in vacuo to yield an orange crystalline solid which was thoroughly washed with cold n-hexane (5° C.-10° C.). The resultant yellow crystalline solid (3.1 g) was dissolved in warm n-hexane (30 ml) and the solution cooled to 5° C. to 10° C. Since no solid appeared, the solution was partially concentrated to yield 4-ethynylbenzoyl chloride as crude yellow needles (3.0 g), m.p. 32°-34° C., (IR, H--C≡C at 3300 cm-1, C=O doublet at 1800 and 1770 cm-1). Sublimination in nitrogen atmosphere under vacuum provided white crystalline needles, m.p. 69°-70° C.
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8.3 g
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0.3 g
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40 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Zhang, J Chen, X Pi, C Deng, J Xiang - Electroanalysis, 2019 - Wiley Online Library
Effective linkage of DNA onto metal surfaces plays a crucial role in the applications of DNA as electrochemical recognition, signal output and amplification devices for gene and protein …
J Gwyther, JB Gilroy, PA Rupar, DJ Lunn… - … A European Journal, 2013 - Wiley Online Library
With the aim of accessing colloidally stable, fiberlike, π‐conjugated nanostructures of controlled length, we have studied the solution self‐assembly of two asymmetric crystalline–coil, …
N Matusiak - 2015 - research.rug.nl
Matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) are zinc endopeptidases which are considered attractive targets for the pharmaceutical industry in …
Number of citations: 3 research.rug.nl
I Torres-Moya, B Saikia, P Prieto, JR Carrillo… - …, 2019 - pubs.rsc.org
2H-Benzo[d]1,2,3-triazole derivatives with a range of chemical functionalities showed significant organogel formation, particularly bis-amide derivative 4e which gave robust thermally …
Number of citations: 14 pubs.rsc.org
EH Denton, YH Lee, S Roediger… - Angewandte Chemie …, 2021 - Wiley Online Library
Here we report a palladium‐catalysed difunctionalisation of unsaturated C−C bonds with acid chlorides. Formally, the C−COCl bond of an acid chloride is cleaved and added, with …
Number of citations: 13 onlinelibrary.wiley.com
RM Ward - 2007 - etheses.dur.ac.uk
A series of mer,cis-[tris(trimethylphosphine)-X-2,5-bis(4-R-phenylethynyl)-3,4- bis(4-R-phenyl)rhodacyclopenta-2,4-diene] compounds have been synthesised by the regiospecific …
Number of citations: 1 etheses.dur.ac.uk
VI Böhmer, W Szymanski… - … A European Journal, 2020 - Wiley Online Library
Since the seminal contribution of Rolf Huisgen to develop the [3+2] cycloaddition of 1,3‐dipolar compounds, its azide–alkyne variant has established itself as the key step in numerous …
AA Aguirre - 2002 - lurepository.lakeheadu.ca
The interest in studying enediyne systems was stimulated by the discovery of anti-cancer agents containing enediyne functionalities, such as esperamicin and dynemicin. These …
Number of citations: 1 lurepository.lakeheadu.ca
I Terzic, NL Meereboer, M Acuautla, G Portale… - …, 2018 - ACS Publications
A facile ferroelectric nanostructures preparation method is developed based on the self-assembly of poly(2-vinylpyridine)-b-poly(vinylidene fluoride-co-trifluoroethylene)-b-poly(2-…
Number of citations: 14 pubs.acs.org
M Katono, T Bessho, M Wielopolski… - The Journal of …, 2012 - ACS Publications
Five new donor−π-bridge–acceptor (D−π–A) organic sensitizers with cyano and/or triple bond substituted benzoic acid as acceptor/anchoring groups were synthesized and tested for …
Number of citations: 64 pubs.acs.org

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